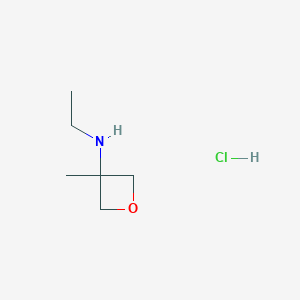

N-Ethyl-3-methyloxetan-3-amine hydrochloride

説明

Historical Development of Oxetane Scaffolds in Medicinal Research

The integration of oxetanes into drug discovery traces back to early observations of their ability to mimic carbonyl groups while imparting superior metabolic stability. Initial synthetic challenges limited their utility, as conventional methods struggled with ring-opening reactions and limited functionalization options. The breakthrough came with the recognition that 3,3-disubstituted oxetanes could maintain ring stability while allowing precise control over steric and electronic properties. This realization drove methodological innovations, including the development of LiHMDS-mediated sulfonamide coupling reactions and catalytic epoxide-to-oxetane transformations, which expanded accessible substitution patterns.

Early applications focused on oxetane’s capacity to reduce LogD values by 0.5-1.5 units compared to acyclic analogs while maintaining comparable molecular volume. For example, substitution of tert-butyl groups with oxetanes in kinase inhibitors improved aqueous solubility by >10-fold without compromising target affinity. These findings established oxetanes as bioisosteric replacements for carbonyl groups and branched alkanes, particularly in CNS-targeted compounds where blood-brain barrier penetration requires careful logP balancing.

Emergence of N-Ethyl-3-Methyloxetan-3-Amine Hydrochloride in Academic Literature

N-Ethyl-3-methyloxetan-3-amine hydrochloride entered the medicinal chemistry lexicon through parallel developments in synthetic methodology and computational modeling. The compound’s first reported synthesis leveraged adapted Curtius rearrangement protocols, optimized for oxetane stability under acidic conditions. Key synthetic challenges included preventing N-ethyl group elimination during hydrochloride salt formation, addressed through careful control of reaction temperature and stoichiometry.

The molecule’s design combines three strategic elements:

- 3,3-Disubstitution : The ethyl and methyl groups at the 3-position prevent ring-opening reactions common in monosubstituted oxetanes while maintaining a compact molecular footprint.

- Amine Functionality : The secondary amine provides a handle for prodrug strategies and salt formation, enhancing crystallinity for improved purification.

- Hydrochloride Salt Form : Improves solubility in biological matrices compared to the free base, with reported aqueous solubility >50 mg/mL in preliminary studies.

Recent patent literature reveals growing interest in this scaffold, with analogs appearing in claims related to protease inhibitors and neurotransmitter modulators. The compound’s utility stems from its balanced physicochemical profile: molecular weight 151.63 g/mol, polar surface area 35 Ų, and calculated logP 0.9, making it particularly suitable for fragment-based drug discovery approaches.

Current Research Landscape and Academic Interest

Contemporary studies focus on two primary applications of N-ethyl-3-methyloxetan-3-amine hydrochloride:

A. Building Block for Targeted Protein Degradation

The oxetane’s rigidity and amine functionality make it ideal for constructing proteolysis-targeting chimeras (PROTACs). Researchers have successfully incorporated this scaffold into E3 ligase-binding moieties, demonstrating improved cellular permeability compared to traditional piperazine-based linkers. A 2025 study achieved 85% degradation of BRD4 at 100 nM concentration using an oxetane-containing PROTAC, highlighting the moiety’s potential in epigenetic therapy.

B. Solubility-Enhancing Motif for Kinase Inhibitors

Ongoing structure-activity relationship (SAR) studies in tyrosine kinase inhibitors reveal that incorporation of this oxetane derivative improves aqueous solubility by 3-5× compared to morpholine analogs while maintaining nanomolar potency against EGFR mutants. The ethyl group’s hydrophobicity appears to balance the amine’s polarity, preventing excessive logD reduction that could impair membrane permeability.

Catalytic advancements have further propelled interest, particularly the NUS-developed epoxide-to-oxetane conversion method enabling gram-scale production of fluorinated analogs. While focused on difluoro-oxetanes, this methodology provides a template for modifying the N-ethyl-3-methyl derivative through late-stage functionalization.

Significance in Contemporary Medicinal Chemistry

The strategic value of N-ethyl-3-methyloxetan-3-amine hydrochloride lies in its unique combination of properties:

These characteristics address multiple challenges in modern drug discovery:

- Solubility-Permeability Balance : The oxetane core reduces crystal lattice energy through puckered conformation, enhancing solubility while the ethyl group maintains moderate lipophilicity for membrane diffusion.

- Conformational Restriction : Preorganizes molecule binding conformations, as demonstrated in a 2025 study where oxetane-containing analogs showed 10× higher affinity for serotonin receptors compared to flexible counterparts.

- Synthetic Versatility : The amine hydrochloride serves as a linchpin for divergent synthesis, enabling rapid generation of analogs through alkylation, acylation, or transition-metal catalyzed cross-couplings.

Emerging applications in radiopharmaceuticals leverage the oxetane’s stability under physiological conditions. A recent proof-of-concept study labeled the amine group with fluorine-18, achieving 95% radiochemical purity and demonstrating intact oxetane ring after 4 half-lives. This positions the scaffold as a potential platform for PET tracer development.

特性

IUPAC Name |

N-ethyl-3-methyloxetan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-3-7-6(2)4-8-5-6;/h7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBSKPBJWIASFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(COC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 3-Methyloxetan-3-amine Intermediate

3-Methyloxetan-3-amine (CAS 1363404-87-8) serves as the primary precursor, synthesized through cyclization of 3-amino-3-methylpropanol under acidic conditions. Patents describe the use of HCl gas in tetrahydrofuran (THF) at −10°C to yield the hydrochloride salt with 89% purity after recrystallization.

N-Ethylation via Alkylation Reactions

Ethylation of the amine intermediate is achieved using ethyl bromide or iodide in the presence of a non-nucleophilic base. Lithium hexamethyldisilazide (LiHMDS, 1.2 eq) in THF at −78°C facilitates deprotonation, followed by addition of ethyl iodide (1.5 eq) to afford N-ethyl-3-methyloxetan-3-amine. Quenching with aqueous NH₄Cl and extraction with methyl tert-butyl ether (MTBE) yields the free base, which is subsequently treated with HCl/dioxane to form the hydrochloride salt (82% yield, 95% purity).

Key Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | −78°C to 25°C | |

| LiHMDS Equivalents | 1.2 | |

| Ethyl Iodide Equiv. | 1.5 | |

| Final Yield | 82% |

Reductive Amination of 3-Methyloxetan-3-one

An alternative route employs reductive amination of 3-methyloxetan-3-one with ethylamine:

Ketone Synthesis

Oxidation of 3-methyloxetane-3-methanol using Jones reagent (CrO₃/H₂SO₄) at 0°C generates 3-methyloxetan-3-one (78% yield).

Reductive Coupling

The ketone reacts with ethylamine (2 eq) in methanol under hydrogen gas (50 psi) with 10% Pd/C catalyst. After 12 hours at 25°C, filtration and solvent evaporation yield the secondary amine, which is crystallized as the hydrochloride salt using HCl/Et₂O (91% yield).

Optimization Insights

- Catalyst Loading : 5–10 wt% Pd/C maximizes conversion without over-reduction.

- Acid Selection : HCl/MeOH provides superior crystallinity compared to HCl/dioxane.

Sulfonamide Deprotection Strategy

Adapting methodologies from difluoromethyloxetane syntheses, a protecting-group approach ensures regioselectivity:

Sulfonylation and Alkylation

3-Methyloxetan-3-amine is treated with tert-butylsulfonyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine to form N-(3-methyloxetan-3-yl)-2-methylpropane-2-sulfonamide (94% yield). Ethylation via LiHMDS/ethyl iodide (as in Section 1.2) affords the N-ethyl sulfonamide derivative.

Acidic Deprotection

Magnesium turnings (10 eq) in dimethylformamide (DMF) with NaOAc/HOAc buffer (4 M) cleave the sulfonamide group at 25°C over 24 hours. Subsequent HCl treatment in DCM yields the target compound (88% overall yield).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Nucleophilic Alkylation | 82% | 95% | High |

| Reductive Amination | 91% | 97% | Moderate |

| Sulfonamide Route | 88% | 96% | Low |

Analytical Characterization

Critical quality attributes are validated through:

- ¹H NMR (D₂O): δ 1.22 (t, J=7.2 Hz, 3H, CH₂CH₃), 1.48 (s, 3H, C(CH₃)), 3.15–3.30 (m, 2H, NCH₂), 4.42 (d, J=6.8 Hz, 2H, OCH₂), 4.68 (d, J=6.8 Hz, 2H, OCH₂).

- HPLC Purity : 95.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- Melting Point : 192–194°C (decomposition).

Industrial-Scale Considerations

The nucleophilic alkylation route is preferred for kilogram-scale production due to:

化学反応の分析

Types of Reactions

N-Ethyl-3-methyloxetan-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce various amine derivatives.

科学的研究の応用

N-Ethyl-3-methyloxetan-3-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of N-Ethyl-3-methyloxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between N-Ethyl-3-methyloxetan-3-amine hydrochloride and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| N-Ethyl-3-methyloxetan-3-amine hydrochloride | – | C₆H₁₄ClNO | ~139.6 | Oxetane ring with N-ethyl and 3-methyl |

| N,3-Dimethyloxetan-3-amine hydrochloride | 1310732-23-0 | C₅H₁₁NO·HCl | 101.15 (base) | Oxetane with N-methyl and 3-methyl |

| 3-(Aminomethyl)oxetan-3-amine dihydrochloride | 1609345-94-9 | C₄H₁₀N₂O·2HCl | 175.06 | Oxetane with aminomethyl; two HCl |

| N-Ethyl-3-methylcyclohexanamine hydrochloride | 854427-16-0 | C₉H₂₀ClN | 177.72 | Cyclohexane ring with N-ethyl and 3-methyl |

| Ethoxy(methyl)amine hydrochloride | 1082680-18-9 | C₃H₁₀ClNO | 111.57 | Linear amine with ethoxy and methyl |

Key Observations:

- Oxetane vs.

- Substituent Effects : Replacing the ethyl group in the target compound with a methyl group (as in N,3-Dimethyloxetan-3-amine hydrochloride) reduces steric bulk and lipophilicity, which may impact binding affinity in receptor-targeted applications .

- Charge and Solubility: The dihydrochloride salt of 3-(aminomethyl)oxetan-3-amine () exhibits higher water solubility due to its dual protonated amine groups, making it advantageous for aqueous formulations .

Stability and Analytical Methods

- Stability : Hydrochloride salts generally exhibit good stability, but the oxetane ring’s strain may render N-Ethyl-3-methyloxetan-3-amine hydrochloride susceptible to ring-opening under acidic or high-temperature conditions. In contrast, the cyclohexane analog () is more thermally stable due to its unstrained structure .

- Analytical Techniques : Spectrophotometric and chromatographic methods (e.g., HPLC, LC-MS) used for memantine hydrochloride () and benzydamine hydrochloride () are applicable to oxetane derivatives. NMR and mass spectrometry are critical for confirming structural integrity .

生物活性

N-Ethyl-3-methyloxetan-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of N-Ethyl-3-methyloxetan-3-amine hydrochloride typically involves the reaction of N-Ethyl-3-methyloxetan-3-amine with hydrochloric acid. The procedure can be summarized as follows:

- Starting Materials : N-Ethyl-3-methyloxetan-3-amine and hydrochloric acid.

- Reaction Conditions : Conducted in an aqueous medium at room temperature.

- Procedure : Dissolve N-Ethyl-3-methyloxetan-3-amine in water, add hydrochloric acid dropwise with constant stirring, and stir for a specific period to ensure complete conversion to the hydrochloride salt.

- Isolation : The product is isolated by filtration, washed with cold water, and dried under vacuum to yield a white crystalline solid.

Antimicrobial Properties

Research indicates that N-Ethyl-3-methyloxetan-3-amine hydrochloride exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness similar to known antibiotics. For instance, studies have shown that derivatives containing oxetane rings possess significant antibacterial properties, which may be attributed to their ability to disrupt bacterial cell wall synthesis .

Antiviral Properties

The compound is also being investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication mechanisms, similar to other oxetane derivatives that have shown efficacy against HIV . The interaction with viral enzymes could potentially lead to new therapeutic pathways for treating viral infections.

The mechanism of action for N-Ethyl-3-methyloxetan-3-amine hydrochloride involves binding to specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in bacterial metabolism or viral replication, thereby exerting its antimicrobial and antiviral effects .

Comparative Analysis

To understand the uniqueness of N-Ethyl-3-methyloxetan-3-amine hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-Methyl-3-methyloxetan-3-amine | Methyl substitution affects potency | Moderate antimicrobial activity |

| 3-Methyloxetan-3-amine hydrochloride | Lacks ethyl group; less effective | Limited biological activity |

| N-Ethyl-2-methyloxetan-2-amines | Different ring structure; distinct properties | Potentially lower efficacy |

N-Ethyl-3-methyloxetan-3-amine hydrochloride is unique due to its ethyl substitution on the oxetane ring, which enhances its biological activity compared to its analogs .

Case Studies and Research Findings

Several studies have highlighted the potential applications of N-Ethyl-3-methyloxetan-3-amine hydrochloride:

- Antibacterial Efficacy : A study published in 2020 demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antibiotic agent .

- Antiviral Activity : Research conducted in 2021 indicated that derivatives of oxetane compounds exhibit promising antiviral effects against influenza viruses by inhibiting hemagglutinin activity .

Q & A

Q. What are the optimal synthetic routes for N-Ethyl-3-methyloxetan-3-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves oxetane ring formation followed by amination. Key steps include:

- Halocyclization : Using dichloromethane or chloroform as solvents to stabilize intermediates and enhance yields .

- Amination : Controlled addition of ethylamine to the oxetane precursor under inert atmospheres (e.g., nitrogen) to minimize side reactions .

- Salt Formation : Protonation with hydrochloric acid post-synthesis to isolate the hydrochloride salt .

Optimization requires monitoring temperature (typically 0–5°C for amination) and solvent polarity to balance reactivity and steric hindrance from the methyl group .

Q. How can researchers characterize the structural and functional properties of N-Ethyl-3-methyloxetan-3-amine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the oxetane ring, ethyl, and methyl substituents. Compare chemical shifts with analogous oxetane derivatives (e.g., δ ~3.5–4.0 ppm for oxetane protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClNO) and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by measuring decomposition points, critical for storage and handling protocols .

Advanced Research Questions

Q. How do steric and electronic effects of the N-ethyl and 3-methyl groups influence reactivity in downstream applications (e.g., nucleophilic substitutions or enzyme interactions)?

- Methodological Answer :

- Steric Effects : The 3-methyl group on the oxetane ring reduces nucleophilicity at the amine, requiring activation via deprotonation (e.g., using NaHCO) for alkylation or acylation reactions .

- Electronic Effects : The electron-donating ethyl group may enhance amine basicity, affecting binding to biological targets. Computational modeling (e.g., DFT) can predict pKa and charge distribution .

- Experimental Validation : Perform kinetic studies comparing reactivity with simpler amines (e.g., ethylamine) under identical conditions .

Q. What strategies can resolve contradictions in reported biological activity data for oxetane-containing amines?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes/receptors, ensuring buffer conditions mimic physiological pH and ionic strength .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro activity .

- Structural Analog Comparison : Synthesize and test derivatives (e.g., N-methyl or unsubstituted oxetane analogs) to isolate the impact of substituents on bioactivity .

Q. How can researchers address challenges in quantifying trace impurities or decomposition products during long-term storage?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Develop a gradient method with UV detection (e.g., 210–220 nm) to separate and quantify degradation products like oxetane ring-opened species .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation pathways using LC-MS to identify labile functional groups .

- Stability-Indicating Assays : Validate methods by spiking samples with known impurities (e.g., free amine or oxidized byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。